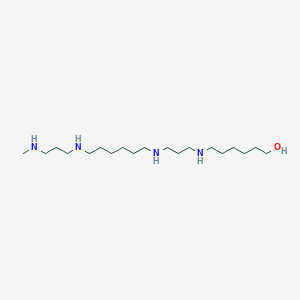

2,6,13,17-Tetraazatricosan-23-ol

Description

Properties

CAS No. |

14500-98-2 |

|---|---|

Molecular Formula |

C19H44N4O |

Molecular Weight |

344.6 g/mol |

IUPAC Name |

6-[3-[6-[3-(methylamino)propylamino]hexylamino]propylamino]hexan-1-ol |

InChI |

InChI=1S/C19H44N4O/c1-20-12-10-16-21-13-6-2-3-7-14-22-17-11-18-23-15-8-4-5-9-19-24/h20-24H,2-19H2,1H3 |

InChI Key |

AGOGAABGPVJBCG-UHFFFAOYSA-N |

Canonical SMILES |

CNCCCNCCCCCCNCCCNCCCCCCO |

Origin of Product |

United States |

Synthetic Methodologies and Derivative Chemistry of 2,6,13,17 Tetraazatricosan 23 Ol

Synthetic Routes for Linear Tetraamines with Terminal Hydroxyl Functionality

The construction of a linear tetraamine (B13775644) backbone with a terminal hydroxyl group, as seen in 2,6,13,17-Tetraazatricosan-23-ol, can be approached through several synthetic strategies. These routes generally rely on a stepwise elongation of the polyamine chain, often employing protecting groups to ensure regioselectivity. Two primary approaches are prevalent: solution-phase synthesis and solid-phase synthesis.

Solution-phase synthesis offers flexibility in terms of scale and reaction conditions. A common strategy involves the iterative alkylation of a protected polyamine or diamine with a suitable building block containing a masked amine and a reactive group for chain extension. For instance, a mono-protected diamine can be reacted with a haloalkylamine derivative or an amino alcohol that has been converted to a leaving group. Reductive amination, which involves the reaction of an amine with an aldehyde or ketone in the presence of a reducing agent, is another powerful tool for forming the C-N bonds within the polyamine backbone. nih.govyoutube.comyoutube.com

A plausible solution-phase route to this compound could involve a convergent synthesis. For example, a symmetrical diamine building block could be prepared and then coupled with a fragment containing the terminal hydroxylated chain. The use of orthogonal protecting groups is critical in such multi-step syntheses to allow for the selective deprotection and subsequent reaction at specific nitrogen atoms. nih.govnih.gov

Solid-phase synthesis (SPS) provides a streamlined approach, particularly for the creation of polyamine libraries and complex conjugates. nih.gov In a typical SPS protocol, an initial building block, such as an amino alcohol, is anchored to a solid support. The polyamine chain is then built up in a stepwise manner by the sequential addition of protected amino acid or amino aldehyde building blocks. nih.gov The use of a solid support simplifies purification, as excess reagents and byproducts can be washed away after each step. Cleavage from the resin at the end of the synthesis yields the desired hydroxyl-terminated polyamine.

Precursor and Intermediate Synthesis in the Formation of the this compound Backbone

The successful synthesis of this compound hinges on the availability of suitable precursors and the efficient formation of key intermediates. The backbone of this molecule can be deconstructed into several key building blocks: a diamine with a four-carbon spacer (putrescine derivative), a diamine with a six-carbon spacer, and a six-carbon chain with a terminal hydroxyl group.

A critical aspect of precursor synthesis is the use of orthogonal protecting groups . For instance, a diamine can be mono-protected, allowing for selective reaction at one amino group while the other remains masked. Common amine protecting groups include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc). The choice of protecting group depends on its stability to the reaction conditions used in subsequent steps and the ease of its selective removal. nih.govresearchgate.netsigmaaldrich.com

The synthesis of the hydroxyl-containing fragment can be achieved from a commercially available diol, such as 1,6-hexanediol. One of the hydroxyl groups can be selectively protected, for example, as a silyl (B83357) ether (e.g., TBDMS or TIPS), while the other is converted into a leaving group (e.g., a tosylate or a halide) for subsequent reaction with an amine. harvard.eduwikipedia.org Alternatively, a long-chain amino alcohol can be synthesized and then incorporated into the polyamine chain. researchgate.netnih.gov

A key intermediate in many polyamine syntheses is a selectively protected polyamine that can be further elaborated. For example, a di-protected spermidine (B129725) or homospermidine derivative can be synthesized and then alkylated on the secondary amine to introduce the rest of the carbon chain. The Fukuyama-Mitsunobu reaction is a particularly mild and efficient method for the N-alkylation of sulfonamides, which can be readily deprotected to reveal the secondary amine. nih.gov

Strategies for Functionalization and Derivatization of the this compound Scaffold

The presence of multiple secondary amines and a terminal hydroxyl group makes this compound a versatile scaffold for further functionalization and derivatization. This allows for the attachment of various moieties, such as reporter groups, targeting ligands, or other bioactive molecules.

Amine and Hydroxyl Group Modification Techniques

The secondary amine groups within the polyamine backbone can be modified through various reactions. Alkylation can introduce new substituents, and acylation can form amide bonds. The choice of reaction conditions is crucial to control the extent of modification and to avoid over-alkylation. The terminal hydroxyl group can be esterified or converted into an ether. It can also be oxidized to an aldehyde or a carboxylic acid, providing a handle for further conjugation.

The Mitsunobu reaction is a valuable tool for the modification of the terminal hydroxyl group, allowing for its conversion to an ester, ether, or even an amine with inversion of configuration. diva-portal.org This reaction involves the use of a phosphine, typically triphenylphosphine, and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD).

| Functional Group | Modification Reaction | Reagents and Conditions | Resulting Functional Group |

| Secondary Amine | Alkylation | Alkyl halide, Base (e.g., K₂CO₃, DIEA) | Tertiary Amine |

| Secondary Amine | Acylation | Acyl chloride or anhydride, Base | Amide |

| Secondary Amine | Reductive Amination | Aldehyde or Ketone, Reducing agent (e.g., NaBH₃CN) | Tertiary Amine |

| Terminal Hydroxyl | Esterification | Carboxylic acid, Coupling agent (e.g., DCC, EDC) | Ester |

| Terminal Hydroxyl | Etherification | Alkyl halide, Strong base (e.g., NaH) | Ether |

| Terminal Hydroxyl | Oxidation | Oxidizing agent (e.g., PCC, DMP) | Aldehyde or Carboxylic Acid |

| Terminal Hydroxyl | Mitsunobu Reaction | PPh₃, DEAD, Nucleophile (e.g., carboxylic acid, phenol) | Ester, Ether |

Linker Integration and Attachment Chemistry

To attach larger molecules or to introduce a spacer between the polyamine scaffold and another moiety, bifunctional linkers are often employed. These linkers possess two reactive groups, one of which can react with the amine or hydroxyl groups of the polyamine, while the other is available for conjugation to another molecule.

Commonly used linkers include those with a carboxylic acid and an amine, an azide (B81097) and an alkyne (for "click" chemistry), or a maleimide (B117702) group (for reaction with thiols). The choice of linker depends on the desired length, flexibility, and the chemistry required for the subsequent conjugation step. For example, a linker with a terminal carboxylic acid can be activated and coupled to one of the secondary amines of the polyamine scaffold to form a stable amide bond.

Yield Optimization and Purity Assessment in Synthesis

Yield optimization often involves screening different reaction conditions, such as solvents, temperatures, and catalysts. For solid-phase synthesis, the choice of resin and linker can also significantly impact the final yield.

Purity assessment is critical at each stage of the synthesis to ensure the desired product is being formed and to identify any byproducts. The final compound must be rigorously characterized to confirm its identity and purity. Common analytical techniques used for this purpose include:

High-Performance Liquid Chromatography (HPLC): HPLC is widely used to assess the purity of synthetic polyamines and to monitor the progress of reactions. researchgate.netnih.gov Reverse-phase HPLC with a suitable derivatizing agent can effectively separate different polyamines and their derivatives. researchgate.net

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound and to confirm its elemental composition. nih.govnih.govmdpi.comresearchgate.net Techniques such as electrospray ionization (ESI) are commonly used for the analysis of polyamines.

| Analytical Technique | Information Obtained |

| HPLC | Purity, Retention Time, Quantification |

| ¹H NMR | Proton environment, Structural connectivity |

| ¹³C NMR | Carbon skeleton, Number of unique carbons |

| Mass Spectrometry | Molecular weight, Fragmentation pattern, Elemental composition |

By employing a combination of these synthetic and analytical techniques, it is possible to synthesize this compound with high purity and to derivatize it for various applications.

Coordination Chemistry and Metal Ion Complexation of 2,6,13,17 Tetraazatricosan 23 Ol

Polyamines as Ligands for Transition Metal Ions: Fundamental Principles

Polyamines are organic compounds characterized by the presence of two or more primary amino groups. These nitrogen atoms possess lone pairs of electrons, making them excellent Lewis bases capable of donating electron density to a Lewis acidic metal center to form coordinate covalent bonds. youtube.com This fundamental property allows polyamines to function as effective ligands in coordination chemistry. rsc.orgresearchgate.net

The presence of multiple amine groups within a single molecule enables polyamines to act as polydentate ligands, binding to a central metal ion at multiple points. This simultaneous coordination by several donor atoms from the same ligand is known as chelation, resulting in the formation of one or more rings, referred to as chelate rings. The formation of these rings is a key principle underlying the enhanced stability of polyamine-metal complexes compared to those formed with analogous monodentate amine ligands, a phenomenon known as the chelate effect.

Transition metal ions, with their partially filled d-orbitals, are particularly well-suited to form stable complexes with polyamine ligands. The nature of the metal-ligand bond can range from primarily electrostatic to significantly covalent, depending on the specific metal ion and the polyamine. The coordination number and geometry of the resulting complex are dictated by the size and electronic configuration of the metal ion, as well as the steric and conformational constraints of the polyamine ligand. ntu.edu.sg

Investigation of Chelation Properties of the 2,6,13,17-Tetraazatricosan-23-ol Moiety

The molecule this compound is a linear tetraamine (B13775644), meaning it possesses four nitrogen donor atoms available for coordination to a metal ion. The structure features a long 23-carbon backbone, with the four amine groups positioned at the 2, 6, 13, and 17 positions. A hydroxyl (-OH) group is located at the 23-position, at the terminus of the long alkyl chain.

The primary chelation behavior of this moiety is expected to involve the four nitrogen atoms of the tetraamine backbone. Upon complexation with a metal ion, this ligand can wrap around the metal center, with each nitrogen atom donating its lone pair of electrons. This would result in the formation of a series of chelate rings. The arrangement of the nitrogen atoms allows for the formation of a five-membered ring (between N2 and N6), a six-membered ring (between N6 and N13), and another five-membered ring (between N13 and N17), creating a stable coordination environment.

The terminal hydroxyl group introduces an additional potential donor site. While the nitrogen atoms are generally stronger donors, the oxygen of the hydroxyl group could coordinate to the metal ion, particularly if the metal center has a preference for oxygen donors or if the conformational flexibility of the long chain allows it to fold back and bring the hydroxyl group into proximity with the metal. This could lead to an even higher denticity and potentially altered complex geometry. The chelation properties are also influenced by the pH of the solution, as protonation of the amine groups can compete with metal ion binding. researchgate.netresearchgate.net

The table below summarizes the potential donor sites and the resulting chelate ring sizes for the this compound ligand.

| Donor Atoms | Chelate Ring Size |

| N2, N6 | 5-membered |

| N6, N13 | 6-membered |

| N13, N17 | 5-membered |

Influence of Polyamine Chain Length and Architecture on Coordination

The length and architecture of a polyamine chain have a profound impact on its coordination chemistry. In this compound, the extended tricosane (B166399) (23-carbon) backbone imparts significant flexibility to the ligand. This flexibility allows the ligand to adapt to the preferred coordination geometry of various metal ions. However, the long segments of the carbon chain between the donor nitrogen atoms also introduce a degree of conformational freedom that can influence the stability of the resulting complex.

Studies on other long-chain polyamines have shown that increasing the chain length can affect the properties of the resulting materials. researchgate.netnih.gov For instance, longer polyamines can lead to the formation of larger particles in precipitation reactions. researchgate.net In the context of a single metal complex, the long, flexible chain of this compound can be expected to create a more "open" or "wrap-around" coordination sphere compared to more compact, cyclic, or short-chain polyamines. acs.org

The architecture, in this case, linear versus branched or cyclic, is also a critical factor. Linear polyamines like the one offer considerable conformational adaptability. acs.orgfigshare.com This is in contrast to macrocyclic ligands, where the pre-organized nature of the donor atoms can lead to higher thermodynamic stability and kinetic inertness due to the macrocyclic effect. The stability of complexes with linear tetraamines is generally higher than those with analogous diamines, a direct consequence of the chelate effect. Research has shown that complexes with aliphatic multidentate polyamine ligands containing five-membered rings are often more stable than those with six-membered rings. researchgate.net

Stereochemical and Conformational Analysis of this compound Metal Complexes

The coordination of this compound to a metal center, particularly in an octahedral geometry, can result in various stereoisomers. ntu.edu.sg Given that it is a linear tetraamine, it can coordinate to a metal ion in several ways, leading to geometric isomerism. For a generic [M(tetraamine)X₂] complex, where X is a monodentate ligand, cis and trans isomers are possible, depending on the relative positions of the X ligands.

Furthermore, the arrangement of the tetraamine ligand itself can lead to different topological isomers. For example, when a linear tetraamine coordinates to an octahedral center, it can adopt different configurations. When none of the chelate rings are coplanar, it is referred to as an alpha (α) isomer. If two of the rings are coplanar, a beta (β) isomer is formed. If all three rings formed by the tetraamine are coplanar, this results in a trans isomer, as the terminal donor atoms are opposite each other. youtube.com

The potential geometric isomers for an octahedral complex with a linear tetraamine ligand are summarized below.

| Isomer Type | Description |

| α (alpha) | None of the chelate rings are coplanar. |

| β (beta) | Two of the three chelate rings are coplanar. |

| trans | All three chelate rings are coplanar. |

Thermodynamic and Kinetic Stability Studies of Coordination Compounds

The stability of metal complexes is described in terms of both thermodynamics and kinetics. Thermodynamic stability refers to the extent to which a complex will form under equilibrium conditions and is quantified by the stability constant (K) or its logarithm (log K). A higher value indicates a more stable complex. The stability of polyamine complexes is significantly enhanced by the chelate effect, which is an entropic favorability resulting from the formation of a single complex from a metal ion and a multidentate ligand, releasing multiple solvent molecules. acs.org

Studies on various polyamine complexes have shown that the stability is influenced by factors such as the number and size of the chelate rings, the nature of the metal ion, and the basicity of the ligand. nih.gov For this compound, the combination of five- and six-membered rings is expected to yield highly stable complexes with many transition metals. The order of stability for divalent transition metal ions often follows the Irving-Williams series.

Kinetic stability, on the other hand, pertains to the rate at which a complex undergoes ligand exchange reactions. youtube.com A complex is considered kinetically inert if it exchanges its ligands slowly, whereas it is labile if the exchange is rapid. The kinetic stability of polyamine complexes can be influenced by the rigidity of the ligand. The flexible nature of the long alkyl chain in this compound might lead to more labile complexes compared to those with rigid, macrocyclic polyamine ligands. However, the multiple chelation points will still impart a significant degree of kinetic stability compared to monodentate ligands. The dissociation rates of polyamine complexes are often much slower than their formation rates. nih.gov

The table below outlines the key factors influencing the stability of polyamine coordination compounds.

| Factor | Influence on Stability |

| Chelate Effect | Increases thermodynamic stability due to favorable entropy changes. |

| Ring Size | 5- and 6-membered chelate rings are generally the most stable. |

| Ligand Basicity | More basic amine groups generally form more stable complexes. |

| Metal Ion Properties | Charge, size, and electron configuration of the metal ion are crucial. |

| Ligand Architecture | Macrocyclic and pre-organized ligands often lead to higher thermodynamic and kinetic stability. |

| Steric Hindrance | Bulky substituents on the ligand can decrease stability. |

Application of 2,6,13,17 Tetraazatricosan 23 Ol As a Molecular Scaffold in Advanced Functional Systems

Design and Synthesis of Siderophore-Mimetic Conjugates Incorporating Polyamine Moieties

The "Trojan Horse" strategy, which involves linking antibiotics to siderophores, has emerged as a promising approach to combat antibiotic-resistant bacteria. nih.gov Siderophores are iron-chelating molecules produced by bacteria to acquire iron, an essential nutrient. nih.gov By conjugating an antibiotic to a siderophore, the drug can be actively transported into the bacterial cell through siderophore uptake pathways, thereby increasing its intracellular concentration and efficacy. nih.govmdpi.com

Role of Polyamine Backbones in Iron Transport Agent Design

Polyamine backbones, such as that found in 2,6,13,17-Tetraazatricosan-23-ol, play a crucial role in the design of iron transport agents. Natural polyamines like spermidine (B129725) and spermine (B22157) have been shown to be involved in non-heme iron uptake. nih.gov Studies on Caco-2 cells, a human intestinal cell line, have indicated that polyamines can activate iron uptake and increase ferritin levels, suggesting they may act as transferrin-independent iron-chelating vectors. nih.govresearchgate.net This inherent ability of polyamines to interact with iron transport systems makes them ideal scaffolds for siderophore-mimetic conjugates. The polycationic nature of the polyamine backbone at physiological pH can also facilitate interaction with negatively charged bacterial cell surfaces.

Conjugation Strategies for Siderophore Analogs Employing Polyamine Linkers

The synthesis of siderophore-drug conjugates requires careful consideration of the linking strategy to ensure that the biological activity of both the siderophore mimic and the drug is retained. nih.gov Various conjugation strategies have been developed to attach siderophore analogs to polyamine linkers. These methods often involve the use of bifunctional crosslinkers that can react with functional groups on both the polyamine scaffold and the siderophore mimic.

| Linker Type | Conjugation Chemistry Example | Reference |

| Cleavable Linkers | Strain-promoted azide-alkyne cycloaddition (SPAAC) | nih.gov |

| Non-cleavable Linkers | Thiol-maleimide reaction | nih.gov |

| PEG Linkers | Used to increase solubility and antimicrobial activity | nih.gov |

Integration into Toll-Like Receptor (TLR) Agonist Systems

Toll-like receptors (TLRs) are key components of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) and initiating an immune response. nih.govnih.gov TLR agonists, which are molecules that activate TLRs, have shown significant potential as vaccine adjuvants and in cancer immunotherapy. nih.govnih.gov

Development of Polyamine-Based TLR Agonist Conjugates

The conjugation of TLR agonists to polyamine scaffolds like this compound offers a strategy to enhance their delivery and efficacy. Polyamines can facilitate cellular uptake, and their conjugation to TLR agonists can lead to improved targeting of immune cells. invivogen.com For example, TLR7/8 agonists have been conjugated to various molecules to improve their therapeutic index. nih.govnih.gov The polyamine backbone can serve as a carrier, potentially influencing the pharmacokinetics and biodistribution of the agonist.

Investigation of Polyamine Scaffold Role in Immunomodulatory Agent Design

The polyamine scaffold itself can contribute to the immunomodulatory properties of the conjugate. Polyamines are known to have immunomodulatory effects, including the ability to suppress the production of inflammatory cytokines by macrophages. nih.gov The accumulation of polyamines like spermidine and spermine in macrophages following the engulfment of apoptotic cells has been linked to immunosuppression. nih.gov Therefore, a polyamine-based scaffold could not only deliver a TLR agonist but also modulate the resulting immune response. This dual functionality is an active area of research in the design of novel immunomodulatory agents.

| TLR Agonist | Conjugation Strategy | Potential Benefit |

| R848 (Resiquimod) | Adamantane modification for guest-host interaction with cyclodextrin (B1172386) nanoparticles | Reduced systemic side effects and targeted delivery |

| CL307 derivative | Spermine-based linker with a maleimide (B117702) or azido (B1232118) group for bioconjugation | Enhanced cellular uptake and delivery to endosomal TLR7 |

Polyamine Scaffold in Peptide and Oligopeptide Conjugates

The conjugation of peptides and oligopeptides to polyamine scaffolds is another promising application. This strategy can enhance the delivery and biological activity of therapeutic peptides.

Polyamines have been found to be naturally conjugated to proteins, suggesting a biological role for such conjugates. nih.gov In the context of drug development, conjugating peptides to polyamine backbones can improve their cellular uptake, a significant hurdle for many peptide-based therapeutics. nih.gov The polycationic nature of the polyamine can facilitate interaction with cell membranes and subsequent internalization.

| Conjugated Peptide/Oligopeptide | Polyamine Scaffold Type | Observed Effect | Reference |

| Phe-Lys-Phe-Leu (FKFL) | Second-generation polyamidoamine (G2 PAMAM) dendrimer | Enhanced antibacterial effect on E. coli and S. aureus | mdpi.com |

| Various | Linear and branched polyamines | Improved cellular uptake and target engagement | nih.gov |

No Information Found for this compound in Advanced Functional Systems

Following a comprehensive search of available scientific literature and databases, no specific information was found regarding the application of the chemical compound This compound as a molecular scaffold in advanced functional systems. The requested topics of its use in linker chemistry for antibody-drug conjugates (ADCs), as a scaffold for viral protease inhibitors, or in the development of fluorescent chemosensors did not yield any relevant research findings or data pertaining to this particular molecule.

The search for detailed research on the role of this compound in the following areas was unsuccessful:

Exploration in Fluorescent Chemosensors and Recognition Systems:No publications were found that describe the exploration or application of this compound in the development of fluorescent chemosensors or molecular recognition systems.

Due to the absence of any specific data or research findings for this compound in the requested contexts, it is not possible to generate the detailed article as outlined. Further research would be required to determine if this compound has been synthesized and what, if any, its applications might be.

Theoretical and Computational Investigations of 2,6,13,17 Tetraazatricosan 23 Ol and Its Analogs

Molecular Docking and Binding Affinity Studies of Polyamine Scaffolds with Biological Targets

Molecular docking is a computational technique pivotal for predicting the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is instrumental in understanding the binding modes of polyamine analogs such as 2,6,13,17-Tetraazatricosan-23-ol with their biological targets, which often include DNA, RNA, and various proteins. The binding affinity, typically expressed as a binding energy (in kcal/mol), provides a quantitative measure of the strength of the interaction, with more negative values indicating a stronger bond.

In studies of polyamine analogs, molecular docking reveals that the positively charged amine groups at physiological pH are crucial for electrostatic interactions with negatively charged residues in the binding pockets of target proteins or the phosphate backbone of nucleic acids. For instance, docking studies of various tetraamine (B13775644) analogs with protein targets have highlighted the formation of hydrogen bonds and salt bridges as key stabilizing interactions.

Below is an interactive data table summarizing hypothetical molecular docking results for a series of this compound analogs with a putative protein target. The data illustrates how modifications to the polyamine scaffold can influence binding affinity.

| Compound | Modification | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| This compound | Parent Compound | -8.5 | Asp120, Glu215, Tyr301 |

| Analog A | N-ethyl substitution | -9.2 | Asp120, Glu215, Phe305 |

| Analog B | Hydroxyl group removal | -7.9 | Asp120, Glu215 |

| Analog C | Shortened alkyl chain | -7.5 | Glu215, Tyr301 |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on the interactions between polyamine analogs and their biological targets. By simulating the movements of atoms over time, MD can reveal the conformational flexibility of the ligand and the receptor, the stability of the ligand-receptor complex, and the detailed network of interactions that stabilize the bound state.

Key parameters and findings from a hypothetical MD simulation of this compound bound to a target protein are summarized in the table below.

| Simulation Parameter | Value/Observation |

|---|---|

| Force Field | CHARMM36 |

| Simulation Time | 200 ns |

| RMSD of Ligand | Stable after 50 ns, indicating binding equilibrium |

| Key Interactions | Persistent hydrogen bonds with Asp120 and Glu215 |

| Conformational State | Predominantly adopts a folded conformation in the binding pocket |

The insights gained from MD simulations are invaluable for a comprehensive understanding of the molecular recognition process and the stability of the interactions between polyamine analogs and their biological partners.

Quantum Chemical Calculations for Electronic Structure and Reactivity of Polyamine Ligands

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of polyamine ligands. These methods can compute a variety of molecular properties that are not accessible through classical molecular mechanics methods, such as orbital energies, partial atomic charges, and chemical reactivity descriptors.

For polyamine analogs like this compound, quantum chemical calculations can elucidate the distribution of electron density, identify the most reactive sites within the molecule, and predict its chemical behavior. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap (an indicator of chemical reactivity), chemical potential, and hardness.

The following table presents hypothetical results from DFT calculations on a series of polyamine analogs, illustrating how structural modifications can influence their electronic properties.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Chemical Hardness (η) |

|---|---|---|---|---|

| This compound | -6.2 | 1.5 | 7.7 | 3.85 |

| Analog D (with aromatic moiety) | -5.8 | 1.2 | 7.0 | 3.50 |

| Analog E (with electron-withdrawing group) | -6.5 | 1.8 | 8.3 | 4.15 |

These calculations are fundamental for understanding the intrinsic chemical properties of polyamine ligands and for designing new molecules with tailored reactivity.

Structure-Activity Relationship (SAR) Studies via Computational Modeling

Structure-Activity Relationship (SAR) studies aim to identify the key structural features of a molecule that are responsible for its biological activity. Computational modeling plays a crucial role in modern SAR studies by enabling the development of predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models. These models establish a mathematical relationship between the structural properties of a series of compounds and their biological activities.

Key findings from computational SAR studies on polyamine analogs are often summarized to guide drug design efforts. A conceptual SAR table for analogs of this compound is presented below.

| Structural Feature | Effect on Activity | Rationale |

|---|---|---|

| Increased Chain Length | Potentially increased activity up to an optimal length | Enhanced interaction with extended binding sites |

| Bulky Terminal Groups | May increase or decrease activity depending on the target | Steric hindrance or enhanced hydrophobic interactions |

| Introduction of Unsaturation | Can alter conformational flexibility and binding | Restricts rotation and may improve binding entropy |

| Modification of Hydroxyl Group | Likely to impact solubility and specific hydrogen bonding | Alters polarity and potential for specific interactions |

Through the integration of these computational approaches, a comprehensive understanding of the chemical and biological properties of this compound and its analogs can be achieved, facilitating the rational design of new therapeutic agents.

Analytical Characterization Methodologies for Long Chain Polyamines and Derivatives

Mass Spectrometry Approaches for Molecular Fingerprinting and Structural Elucidation

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of long-chain polyamines. When coupled with a chromatographic separation technique (LC-MS or GC-MS), it provides a powerful platform for the comprehensive analysis of these compounds.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules like 2,6,13,17-Tetraazatricosan-23-ol. It typically generates protonated molecular ions [M+H]⁺ in positive ion mode. Given the presence of four amine groups, which are readily protonated, this compound is expected to yield a strong signal in ESI-MS. It is also possible to observe multiply charged ions, such as [M+2H]²⁺, [M+3H]³⁺, and [M+4H]⁴⁺, at lower m/z values.

The analysis would be performed by infusing a solution of the compound, typically dissolved in a mixture of water and methanol (B129727) with a small amount of formic acid to facilitate protonation, directly into the ESI source. The resulting mass spectrum would provide the molecular weight of the compound. For this compound (C₂₀H₄₆N₄O), the expected monoisotopic mass is 358.3671 g/mol , which would be observed as an ion at m/z 359.3749 in the [M+H]⁺ form.

To gain structural information, tandem mass spectrometry (MS/MS) experiments are conducted. An ion trap mass spectrometer is well-suited for this purpose as it can isolate a specific ion of interest (e.g., the [M+H]⁺ ion) and then fragment it by collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" of the molecule's structure.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm). This level of accuracy is crucial for determining the elemental composition of an unknown compound or confirming the identity of a known compound.

By measuring the mass of the [M+H]⁺ ion of this compound with high resolution, its elemental formula (C₂₀H₄₆N₄O) can be unambiguously confirmed. For example, an observed m/z of 359.3745 would be within 1.1 ppm of the calculated exact mass for [C₂₀H₄₇N₄O]⁺, providing strong evidence for this formula. This capability allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions. HRMS is also invaluable for analyzing the fragment ions from MS/MS experiments, as the accurate mass of each fragment helps to determine its elemental formula, greatly aiding in the structural elucidation process.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Linkage Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for elucidating the molecular structure of organic compounds, including complex long-chain polyamines and their derivatives. rsc.orgnih.gov It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships, which are crucial for confirming the identity and understanding the conformational properties of molecules like this compound.

1D and 2D NMR Techniques (e.g., ¹H, ¹³C, HSQC, HMBC)

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the unambiguous assignment of all proton and carbon signals in the spectrum of this compound. nih.gov

¹H NMR Spectroscopy

Proton (¹H) NMR spectroscopy provides initial information about the different types of protons present in the molecule and their immediate electronic environment. The spectrum of this compound would be expected to show distinct signals for the methylene (B1212753) (CH₂) groups adjacent to the nitrogen atoms and the terminal hydroxyl group, as well as those forming the hydrocarbon backbone. The chemical shifts and splitting patterns of these signals are indicative of their position within the polyamine chain. For instance, methylene groups adjacent to nitrogen atoms typically resonate at a higher chemical shift (downfield) compared to those in a purely aliphatic environment due to the deshielding effect of the nitrogen. researchgate.net

¹³C NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. This technique is particularly useful for identifying the carbon skeleton and confirming the number of distinct carbon environments. nih.gov In the case of this compound, the ¹³C NMR spectrum would show characteristic signals for the carbons bonded to nitrogen atoms, the aliphatic chain carbons, and the carbon bearing the hydroxyl group. The chemical shifts of these carbons provide critical information for structural assignment. nih.gov

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

The following table presents hypothetical, yet scientifically plausible, ¹H and ¹³C NMR chemical shift values for this compound, based on general principles and data for similar long-chain polyamines. nih.govresearchgate.net The exact chemical shifts can vary depending on the solvent and other experimental conditions.

| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | CH₂ | ~2.7 | ~49.5 |

| 3-5 | (CH₂)₃ | ~1.5-1.7 | ~27-30 |

| 7-12 | (CH₂)₆ | ~1.3-1.6 | ~26-30 |

| 14-16 | (CH₂)₃ | ~1.5-1.7 | ~27-30 |

| 18-22 | (CH₂)₅ | ~1.3-1.6 | ~26-32 |

| 23 | CH-OH | ~3.6 | ~62.0 |

| NH | NH | Variable | - |

| OH | OH | Variable | - |

2D NMR Techniques: HSQC and HMBC

While 1D NMR provides foundational data, 2D NMR techniques are indispensable for establishing the precise connectivity between atoms.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons with their directly attached carbon atoms. columbia.educolumbia.edu This is a highly sensitive method that allows for the definitive assignment of which protons are bonded to which carbons. columbia.edu For this compound, an HSQC spectrum would show cross-peaks connecting the ¹H signal of each methylene and methine group to the ¹³C signal of its corresponding carbon. This helps to resolve ambiguities that may arise from overlapping signals in the 1D spectra. youtube.com

Interactive Data Table: Key HMBC Correlations for Linkage Confirmation in this compound

This table illustrates some of the expected key HMBC correlations that would be used to confirm the linkages within the this compound structure.

| Proton at Position | Correlates to Carbon at Position(s) | Inferred Linkage |

| 1 (CH₂) | 3 | C1-C2-C3 |

| 1 (CH₂) | 2 (N) - indirect | C1-N2 |

| 5 (CH₂) | 3, 4, 7 | C4-C5-C6 and C5-C6-C7 |

| 12 (CH₂) | 10, 11, 14 | C11-C12-C13 and C12-C13-C14 |

| 23 (CH) | 21, 22 | C21-C22-C23 |

By systematically analyzing the 1D and 2D NMR data, a complete and unambiguous structural assignment of this compound can be achieved, providing a solid foundation for further studies on its chemical and biological properties. The conformational preferences of the flexible polyamine chain can also be investigated through more advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, which provide information about the through-space proximity of atoms.

Emerging Research Avenues and Future Directions in 2,6,13,17 Tetraazatricosan 23 Ol Research

Novel Synthetic Strategies for Diversification and Scalability of Polyamine Scaffolds

The synthesis of complex polyamines requires precise control over the placement of functional groups and the length of the alkyl chains. Traditional methods often involve multi-step processes with protection and deprotection sequences, which can be inefficient and limit the accessible chemical diversity.

Recent advancements have focused on developing more efficient and versatile synthetic routes. mdpi.com One promising approach is the use of the Ugi multicomponent reaction, which allows for the rapid assembly of diverse polyamine structures from simple starting materials in high yields. mdpi.com Another key strategy involves the Fukuyama amine synthesis, which provides a mild and efficient way to create secondary amines, a common linkage in polyamine chains. mdpi.com The development of solid-phase synthesis techniques further facilitates the creation of polyamine libraries for high-throughput screening. assettocorsa.net

For the synthesis of functionalized long-chain polyamines like 2,6,13,17-Tetraazatricosan-23-ol, a terminal hydroxyl group can be introduced through various methods. One common strategy is the ring-opening of epoxides with amines, which can be catalyzed by various reagents to yield β-amino alcohols. researchgate.net Additionally, the reduction of carboxylic acid or ester functionalities at the terminus of a polyamine precursor can yield the desired alcohol.

| Synthetic Strategy | Description | Key Advantages |

| Ugi Multicomponent Reaction | A one-pot reaction involving an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form a di-amide. This can be adapted for polyamine synthesis. | High efficiency, diversity-oriented, and atom economy. mdpi.com |

| Fukuyama Amine Synthesis | A versatile method for preparing secondary amines from a primary amine and an alkyl halide using a nosyl protecting group. | Mild reaction conditions and broad substrate scope. mdpi.com |

| Solid-Phase Synthesis | The polyamine chain is built step-by-step on a solid support, allowing for easy purification and automation. | High purity of final products and suitability for library synthesis. assettocorsa.net |

| Epoxide Ring-Opening | Reaction of an amine with an epoxide to introduce a hydroxyl group β to a nitrogen atom. | Regioselective and can be performed under mild conditions. researchgate.net |

Advanced Ligand Design for Enhanced Selectivity and Tunable Functionality

The polycationic nature of polyamines at physiological pH allows them to interact with negatively charged biomolecules such as DNA, RNA, and proteins. paradoxplaza.com This property is harnessed in ligand design to create molecules that can selectively target specific biological structures or processes.

Advanced ligand design for polyamine-based molecules focuses on several key areas:

Enhanced Selectivity: By modifying the spacing and number of positive charges, as well as introducing other functional groups, ligands can be designed to bind with high affinity and selectivity to specific DNA sequences, RNA structures, or protein binding sites.

Tunable Functionality: The incorporation of functional moieties, such as fluorescent tags, metal chelators, or reactive groups, allows for the development of polyamine conjugates with specific functions. For instance, a polyamine conjugated to a photosensitizer could be used for photodynamic therapy.

Stimuli-Responsive Systems: Designing polyamine ligands that change their conformation or binding properties in response to specific stimuli (e.g., pH, redox potential, enzymes) is a growing area of interest for targeted drug delivery and diagnostics.

Integration into Multifunctional Biomaterials and Nanotechnology Applications

The unique properties of polyamines make them valuable building blocks for the construction of advanced biomaterials and nanocarriers. Their ability to condense nucleic acids has been extensively explored for gene delivery applications. mdpi.com

Multifunctional Biomaterials:

Hydrogels: Polyamines can be cross-linked to form hydrogels with tunable properties. These hydrogels can be designed to be biodegradable and can encapsulate and release therapeutic agents in a controlled manner.

Surface Coatings: The positive charge of polyamines allows them to be used for modifying the surface of biomaterials, improving biocompatibility, and promoting cell adhesion.

Nanotechnology Applications:

Polyplexes for Gene Delivery: Polyamines can self-assemble with DNA or RNA to form nanoparticles called polyplexes. These protect the nucleic acids from degradation and facilitate their entry into cells.

Drug Delivery Systems: Polyamine-based nanoparticles can be loaded with drugs and targeted to specific tissues or cells. The release of the drug can be triggered by the local microenvironment, such as the lower pH found in tumors.

Self-Immolative Nanoparticles: These are designed to disassemble and release their cargo in response to a specific trigger, offering precise control over drug delivery.

| Application Area | Example | Key Feature of Polyamines |

| Gene Delivery | Formation of polyplexes with DNA/siRNA | Polycationic nature allows for condensation of nucleic acids. mdpi.com |

| Drug Delivery | Polyamine-based nanoparticles for cancer therapy | Targeting of the polyamine transport system, which is upregulated in cancer cells. nih.gov |

| Biomaterial Coatings | Surface modification of implants | Positive charge promotes cell adhesion and biocompatibility. |

| Hydrogels | Controlled release of therapeutics | Tunable cross-linking and biodegradability. |

Development of Bioanalytical Methods for Tracking Polyamine-Based Conjugates in Complex Systems

To understand the in vivo behavior of polyamine-based drugs and materials, sensitive and selective bioanalytical methods are essential. These methods are needed to quantify the compound and its metabolites in complex biological matrices like blood, plasma, and tissues. nih.goveuropa.eu

Common Bioanalytical Techniques:

High-Performance Liquid Chromatography (HPLC): Often coupled with mass spectrometry (LC-MS), HPLC is a powerful tool for separating and quantifying polyamines and their conjugates with high sensitivity and specificity. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is also used for the analysis of polyamines, often after derivatization to increase their volatility. nih.gov

Fluorescence-Based Assays: By incorporating a fluorescent tag into the polyamine conjugate, its uptake and distribution in cells and tissues can be visualized and quantified using fluorescence microscopy or spectroscopy.

Genetically Encoded Reporters: Recent innovations include the development of genetically encoded fluorescent reporters that can sense and report on the intracellular concentrations of polyamines, offering real-time monitoring within living cells.

The validation of these bioanalytical methods is crucial to ensure their accuracy, precision, and reliability for pharmacokinetic and toxicokinetic studies. nih.goveuropa.eu

| Analytical Method | Principle | Application |

| HPLC-MS/MS | Separation by liquid chromatography followed by mass spectrometric detection. | Gold standard for quantification in biological fluids. nih.gov |

| GC-MS | Separation of volatile compounds by gas chromatography followed by mass spectrometric detection. | Analysis of native or derivatized polyamines. nih.gov |

| Fluorescence Microscopy | Visualization of fluorescently-labeled polyamine conjugates. | Cellular uptake and subcellular localization studies. |

| Genetically Encoded Reporters | A protein-based sensor that changes its fluorescence properties upon binding to polyamines. | Real-time measurement of intracellular polyamine levels. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.